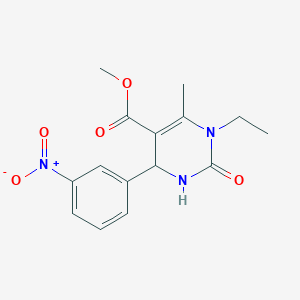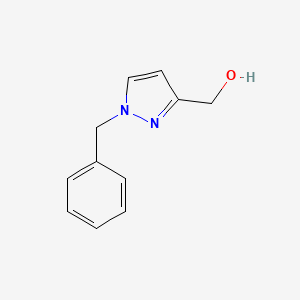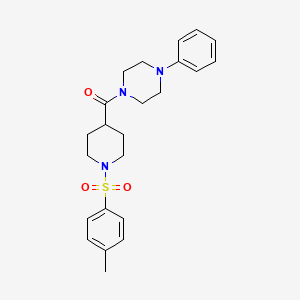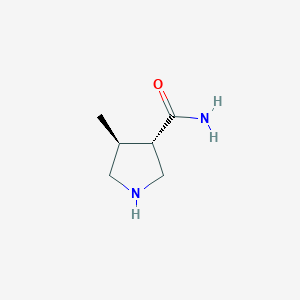
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one, or simply (E)-MTNP, is a synthetic organic compound that is used in various scientific research applications. This compound has a wide range of biochemical and physiological effects and has been studied extensively in the laboratory setting.
Wissenschaftliche Forschungsanwendungen
(E)-MTNP has been used in a variety of scientific research applications. It has been studied as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. In addition, (E)-MTNP has been studied as a potential anti-cancer agent.
Wirkmechanismus
The mechanism of action of (E)-MTNP is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It is also believed to act as an antioxidant and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.
Biochemical and Physiological Effects
(E)-MTNP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (E)-MTNP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been shown to possess antioxidant activity and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations to using (E)-MTNP in laboratory experiments. The primary advantage is its relatively low cost and availability. Additionally, (E)-MTNP has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the mechanism of action of (E)-MTNP is not yet fully understood, and its effects on some biological processes may not be fully known. Additionally, (E)-MTNP may not be suitable for use in certain types of experiments due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for (E)-MTNP research. One potential direction is to further investigate its mechanism of action and its effects on various biological processes. Additionally, further studies could be conducted to determine its potential toxicity and its suitability for use in certain types of experiments. Additionally, research could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-cancer agent. Finally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of certain biomolecules.
Synthesemethoden
The synthesis of (E)-MTNP is a multi-step process. The first step involves the reaction of 4-methyl-2-phenyl-1,3-thiazol-5-yl chloride with 2-nitrophenyl-2-propen-1-one in the presence of a base catalyst. This reaction results in the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The overall reaction can be summarized as follows:
4-Methyl-2-phenyl-1,3-thiazol-5-yl chloride + 2-Nitrophenyl-2-propen-1-one → (E)-MTNP
Eigenschaften
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPUUPRAGHGNP-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2390057.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2390058.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)


![2-amino-4-(2,3-dimethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390063.png)
![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)


![3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2390070.png)

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)